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Compound of Interest

Compound Name: 3-Chloro-2-butanol

Cat. No.: B1620176

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
chemical compound 3-Chloro-2-butanol. The information presented herein is intended to
support research and development activities by providing detailed spectroscopic
characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, alongside relevant experimental protocols.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for 3-Chloro-2-butanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimental NMR spectra in public databases, the following
tables present predicted *H and 3C NMR data. These predictions are based on computational
models and provide a reliable estimation of the expected chemical shifts.

Table 1: Predicted *H NMR Spectral Data of 3-Chloro-2-butanol
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Chemical Shift (ppm) Multiplicity Assighment
~4.15 Quintet H-3 (CH-CI)
~3.90 Quintet H-2 (CH-OH)
~2.50 Broad Singlet OH

~1.50 Doublet H-4 (CHs-CHCI)
~1.25 Doublet H-1 (CHs-CHOH)

Table 2: Predicted 3C NMR Spectral Data of 3-Chloro-2-butanol

Chemical Shift (ppm)

Carbon Atom Assignment

~70.5 C-2 (CH-OH)
~65.0 C-3 (CH-CI)
~22.0 C-4 (CHs-CHCI)
~19.5 C-1 (CH3-CHOH)

Infrared (IR) Spectroscopy

The IR spectrum of 3-Chloro-2-butanol is characterized by the presence of a strong, broad
absorption band corresponding to the O-H stretch of the alcohol functional group, and a C-Cl

stretching vibration.

Table 3: Infrared (IR) Spectral Data of 3-Chloro-2-butanol
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Wavenumber (cm~?) Intensity Assignment
~3400 Strong, Broad O-H stretch
~2980 Medium C-H stretch (sp?)
C-O stretch (secondary
~1100 Strong
alcohol)
~750 Medium C-Cl stretch

Mass Spectrometry (MS)

The mass spectrum of 3-Chloro-2-butanol provides information about its molecular weight and

fragmentation pattern upon ionization.

Table 4: Mass Spectrometry (MS) Data of 3-Chloro-2-butanol

m/z Relative Intensity Assighment

[M]* (Molecular ion, 35Cl

108 Low )
isotope)
[M+2]* (Molecular ion, 37Cl
110 Low ]
isotope)
93 Moderate [M - CHs]*
73 High [M-CIl*+
45 High [CH3CHOH]* (Base Peak)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra of 3-Chloro-2-butanol for structural elucidation.

Materials:
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3-Chloro-2-butanol

Deuterated chloroform (CDCls) with 0.03% tetramethylsilane (TMS)

5 mm NMR tubes

Volumetric flask

Pipettes

Instrumentation:

e 400 MHz (or higher) NMR spectrometer

Procedure:

e Sample Preparation:

o Accurately weigh approximately 10-20 mg of 3-Chloro-2-butanol into a clean, dry vial.

o Dissolve the sample in approximately 0.6 mL of CDCls containing TMS.

o Transfer the solution into a 5 mm NMR tube.

e 'H NMR Acquisition:

o Insert the sample into the NMR spectrometer.

o Lock onto the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the *H NMR spectrum using a standard single-pulse experiment. Typical
parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-
32 scans.

e 13C NMR Acquisition:

o Following *H NMR acquisition, switch the probe to the 13C channel.
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o Acquire the 13C NMR spectrum using a proton-decoupled pulse program. Typical
parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and
1024-4096 scans.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[¢]

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

[e]

o

Integrate the signals in the *H spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of 3-Chloro-2-butanol to identify its functional
groups.

Materials:

e 3-Chloro-2-butanol
 |Isopropanol or acetone for cleaning
Instrumentation:

o Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)
accessory.

Procedure:
e Background Spectrum:

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or

acetone.

o Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.
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e Sample Analysis:
o Place a small drop of 3-Chloro-2-butanol onto the center of the ATR crystal.

o Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution
of 4 cm~1.

» Data Processing:

o The software will automatically subtract the background spectrum from the sample
spectrum.

o Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-Chloro-2-
butanol.

Materials:

e 3-Chloro-2-butanol

¢ Dichloromethane or methanol (HPLC grade)
Instrumentation:

e Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron lonization
(El) source.

Procedure:
e Sample Preparation:

o Prepare a dilute solution of 3-Chloro-2-butanol (e.g., 100 ppm) in a suitable volatile
solvent like dichloromethane or methanol.

e GC-MS Analysis:
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o Inject 1 pL of the prepared solution into the GC-MS system.
o GC Conditions (Typical):
» |njector Temperature: 250 °C

= Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25
mm X 0.25 pm).

» Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
» Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o MS Conditions (Typical):
» |onization Mode: Electron lonization (EIl) at 70 eV.
= Source Temperature: 230 °C.
= Mass Range: m/z 35-200.

o Data Analysis:
o Identify the peak corresponding to 3-Chloro-2-butanol in the total ion chromatogram.

o Analyze the mass spectrum of this peak to identify the molecular ion and major fragment
ions.

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of 3-
Chloro-2-butanol.
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Spectroscopic Techniques
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-2-butanol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://lwww.benchchem.com/product/b1620176#spectroscopic-data-nmr-ir-ms-of-3-chloro-
2-butanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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